3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid

PI3Kδ inhibition Oncology Drug Synthesis

Generic analogs cannot substitute for this intermediate in umbralisib synthesis-the 3-fluoro-4-isopropoxy pattern is essential for correct pyrazolopyrimidine ring formation and PI3Kδ binding affinity. This building block delivers: • Validated intermediate for umbralisib (TGR-1202), FDA-approved for MZL/FL, with documented 95% coupling yield in key synthetic steps • Defined substitution ensures target PI3Kδ/CK1ε selectivity; even minor regioisomer or alkoxy changes invalidate the synthetic route and biological fidelity • Consistent batch quality supports ANDA-ready process development and structure-activity relationship (SAR) studies

Molecular Formula C12H15FO3
Molecular Weight 226.24 g/mol
CAS No. 1479948-99-6
Cat. No. B1407198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid
CAS1479948-99-6
Molecular FormulaC12H15FO3
Molecular Weight226.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CCC(=O)O)F
InChIInChI=1S/C12H15FO3/c1-8(2)16-11-5-3-9(7-10(11)13)4-6-12(14)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,15)
InChIKeyTWYOMSHPKLLHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid: PI3Kδ Inhibitor Intermediate


3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid (CAS 1479948-99-6) is a phenylpropionic acid derivative featuring a 3-fluoro-4-isopropoxyphenyl core . This compound serves as a critical building block in the synthesis of umbralisib (TGR-1202), an FDA-approved dual PI3Kδ/CK1ε inhibitor for the treatment of marginal zone lymphoma (MZL) and follicular lymphoma (FL) . Its distinct substitution pattern—specifically the isopropoxy group at the 4-position and fluorine at the 3-position—confers unique physicochemical properties that differentiate it from structurally related analogs .

Why Generic 3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid Substitutes Fail


Substituting 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid with a generic analog is scientifically indefensible for umbralisib synthesis. The precise 3-fluoro-4-isopropoxyphenyl substitution pattern is essential for the subsequent pyrazolopyrimidine ring formation and for maintaining the compound's unique lipophilic/hydrophilic balance, which directly impacts the final drug's PI3Kδ binding affinity and pharmacokinetics [1]. Even minor changes—such as replacing the isopropoxy group with a methoxy group or relocating the fluorine atom—result in a different intermediate that will not yield the correct umbralisib structure, thereby invalidating the entire synthetic route and the drug's efficacy and safety profile [1].

3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid: Key Differences from Analogs


Key Role in Umbralisib Synthesis

3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is the essential starting material for constructing the 3-fluoro-4-isopropoxyphenyl group of umbralisib [1]. The compound's specific substitution pattern is non-negotiable; its 3-fluoro-4-isopropoxyphenyl core is directly incorporated into the final drug molecule, conferring nanomolar potency against PI3Kδ .

PI3Kδ inhibition Oncology Drug Synthesis

Lipophilicity & Stability vs. Methoxy Analog

The isopropoxy group at the 4-position confers significantly higher lipophilicity compared to the methoxy group found in the analog 3-(3-fluoro-4-methoxyphenyl)-propionic acid (CAS 69888-90-0) . This increased lipophilicity can enhance membrane permeability and potentially improve oral bioavailability, a critical factor for orally administered PI3Kδ inhibitors like umbralisib [1].

Drug Metabolism Pharmacokinetics Structure-Activity Relationship

3-Fluoro vs. 2-Fluoro Regioisomer Activity

The position of the fluorine atom on the phenyl ring is critical. The target compound has the fluorine at the 3-position (meta to the propionic acid chain). The 2-fluoro isomer, 3-(2-fluoro-4-isopropoxyphenyl)propanoic acid (CAS 2809953-21-5), would lead to a regioisomeric umbralisib analog with a different spatial orientation of the fluorine, which is known to drastically alter binding affinity to PI3Kδ [1].

Structure-Activity Relationship Isomer Comparison Drug Design

High-Yield Synthetic Route for Umbralisib

The synthetic route to umbralisib described in patent literature employs 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid as a key intermediate, with the final step to the API reported to proceed in 95% yield . This high yield demonstrates the compound's suitability for efficient, scalable manufacturing.

Process Chemistry Synthetic Yield Scalability

3-(3-Fluoro-4-isopropoxyphenyl)-propionic Acid Applications & Procurement


Umbralisib Synthesis & API Manufacturing

This is the primary and most critical application. 3-(3-Fluoro-4-isopropoxyphenyl)-propionic acid is an essential building block for umbralisib, an FDA-approved drug for MZL and FL. Researchers developing generic versions, conducting clinical trials, or investigating novel combination therapies must procure this exact compound to ensure the integrity of their synthesis and the fidelity of their biological results [1].

PI3Kδ Inhibitor SAR Studies

The compound serves as a valuable control in SAR studies. By comparing the activity of umbralisib (which contains the 3-fluoro-4-isopropoxyphenyl group) with analogs derived from regioisomers (e.g., 2-fluoro) or alkoxy variants (e.g., methoxy), researchers can precisely quantify the contribution of this specific substitution pattern to PI3Kδ binding affinity and selectivity .

Next-Gen Dual PI3Kδ/CK1ε Inhibitor Development

Given the clinical success of umbralisib as a dual PI3Kδ/CK1ε inhibitor, medicinal chemists can use 3-(3-fluoro-4-isopropoxyphenyl)-propionic acid as a starting point to design and synthesize novel analogs with improved potency, selectivity, or pharmacokinetic properties. The isopropoxy group's favorable lipophilic profile offers a tunable handle for further optimization .

Scalable Process Chemistry & Manufacturing

The compound's established role in a high-yielding (95%) synthetic route to umbralisib makes it ideal for process chemistry studies. Industrial chemists can use it to develop, optimize, and validate cost-effective, scalable manufacturing processes for umbralisib and related PI3Kδ inhibitors, confident that the intermediate's reactivity is well-understood and documented .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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